molecular formula C9H8ClN3O B2633993 (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine CAS No. 919750-83-7

(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine

Cat. No.: B2633993
CAS No.: 919750-83-7
M. Wt: 209.63
InChI Key: YETJCIADOUDAFL-UHFFFAOYSA-N
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Description

(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine (CAS: 885953-64-0) is a small organic molecule characterized by a 1,2,4-oxadiazole core substituted at the 3-position with a methanamine group and at the 5-position with a 4-chlorophenyl ring. Its molecular formula is C₉H₉Cl₂N₃O (MW: 246.09 g/mol), and it exists as a hydrochloride salt in some formulations . The compound is of interest in medicinal chemistry due to the oxadiazole moiety's role in enhancing metabolic stability and binding affinity in drug candidates.

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETJCIADOUDAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The presence of the chlorophenyl group in (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents. Studies show that oxadiazole derivatives can inhibit bacterial growth and are effective against various pathogens .

Anticancer Properties
The compound has also been explored for its anticancer potential. In vitro studies demonstrate that (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Neuroprotective Effects
Recent investigations suggest that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases. This opens avenues for further research into its use in treating conditions like Alzheimer's disease .

Materials Science

Polymeric Composites
(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine is being studied for incorporation into polymeric materials to enhance their thermal and mechanical properties. Its ability to form stable interactions with polymer matrices can lead to improved performance characteristics in applications such as coatings and composites .

Fluorescent Probes
The compound's unique structure allows it to be utilized as a fluorescent probe in biological imaging. Its stability and specific excitation/emission characteristics make it suitable for tracking cellular processes in real-time .

Research Applications

Chemical Synthesis
As a building block in organic synthesis, (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine serves as an intermediate for synthesizing more complex molecules. Its reactivity can be exploited to create various derivatives that may exhibit enhanced biological activities or novel properties .

Biological Assays
The compound is utilized in biological assays to study enzyme interactions and cellular responses. Its role as a ligand in receptor studies helps elucidate mechanisms of action for various biochemical pathways .

Case Study 1: Antimicrobial Efficacy

A study was conducted to evaluate the antimicrobial efficacy of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Case Study 2: Neuroprotection

In an experimental model of oxidative stress-induced neurotoxicity, treatment with (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine resulted in a 40% increase in cell viability compared to control groups.

Mechanism of Action

The mechanism of action of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: Chlorophenyl Substitution

  • [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS: 883548-05-8): Key Difference: The chlorine substituent is at the 2-position of the phenyl ring instead of the 4-position. This positional change may alter solubility and receptor-binding profiles .

Substituent Variation on the Oxadiazole Ring

  • (4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (CAS: 1427379-58-5):
    • Key Difference : A methyl group replaces the 4-chlorophenyl at the oxadiazole 5-position.
    • Impact : The methyl group increases hydrophobicity (logP) compared to the parent compound, which could enhance membrane permeability but reduce water solubility. The absence of a second aromatic ring may limit interactions with aromatic residues in target proteins .

Complex Derivatives with Additional Functional Groups

  • 5-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-N-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide: Key Difference: Incorporates a dihydrooxazole-carboxamide moiety linked to the methanamine group. The 4-methoxybenzyl group introduces hydrogen-bonding capability, which could improve binding to polar active sites in enzymes or receptors .

Physicochemical Data

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
885953-64-0 (Target) C₉H₉Cl₂N₃O 246.09 4-Chlorophenyl, methanamine 2.1
883548-05-8 (2-Chloro analog) C₉H₉Cl₂N₃O 246.09 2-Chlorophenyl, methanamine 2.3
1427379-58-5 (Methyl analog) C₁₀H₁₁Cl₂N₃O 276.12 5-Methyl, methanamine 1.8

*LogP values estimated using ChemDraw software.

  • Solubility : The hydrochloride salt form (e.g., CAS 1427379-58-5) improves aqueous solubility compared to free-base forms .

Efflux Pump Inhibition

  • Analogs like [3-(5-chloro-6-piperazin-1-yl-3-pyridyl)-1,2,4-oxadiazol-5-yl]methanamine (from ) demonstrate Escherichia coli AcrAB-TolC efflux pump inhibition, with EC₉₀ values in the low micromolar range. The 4-chlorophenyl group in the target compound may enhance binding to hydrophobic pockets in efflux pump proteins compared to non-aromatic substituents .

Sodium Channel Modulation

  • Compounds with indazole-oxadiazole scaffolds (e.g., ) show activity as voltage-gated sodium (Nav) channel ligands . The 4-chlorophenyl group in the target compound could mimic aromatic residues in channel proteins, promoting hydrophobic interactions .

Biological Activity

(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

  • Molecular Formula : C9H8ClN3O
  • Molecular Weight : 209.63 g/mol
  • CAS Number : 1466386

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induces apoptosis via p53 activation and caspase cleavage
U-937 (Monocytic Leukemia)2.41Apoptotic pathways activation
PANC-1 (Pancreatic Cancer)1.50Inhibition of HDAC-1

The compound demonstrated greater cytotoxicity compared to traditional chemotherapeutic agents like doxorubicin in certain studies, indicating its potential as a novel therapeutic agent in cancer treatment .

Antimicrobial Properties

In addition to its anticancer activity, (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine has been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses significant activity against a range of bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

The biological activities of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine are believed to be mediated through several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by increasing p53 expression and promoting caspase activation .
  • Enzyme Inhibition : It has shown potential in inhibiting histone deacetylases (HDACs), which play a crucial role in cancer progression and cell proliferation .
  • Radical Scavenging Activity : The oxadiazole ring structure contributes to its ability to scavenge free radicals, thus providing antioxidant effects that may protect normal cells from oxidative stress .

Study 1: Anticancer Efficacy in vitro

A study conducted on various cancer cell lines demonstrated that (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine exhibited dose-dependent cytotoxicity. Flow cytometry analysis confirmed its role in inducing apoptosis in MCF-7 and U-937 cells.

Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial efficacy of the compound against common pathogens. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential.

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